molecular formula C24H35N5O11 B3415438 Ibritumomab CAS No. 206181-63-7

Ibritumomab

カタログ番号 B3415438
CAS番号: 206181-63-7
分子量: 569.6 g/mol
InChIキー: RTQWWZBSTRGEAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ibritumomab is a monoclonal antibody used in combination with other medicines to treat non-Hodgkin’s lymphoma (NHL). It targets white blood cells in the body. When ibritumomab is attached to a radioactive chemical, the radiation is delivered directly to the tumor .


Synthesis Analysis

The manufacture of bulk ibritumomab tiuxetan begins with the chemical reaction of ibritumomab with the heterobifunctional reagent MX-DTPA, a derivative of diethylenetriaminepentaacetic acid (DTPA) .


Molecular Structure Analysis

Ibritumomab tiuxetan uses the monoclonal mouse IgG1 antibody ibritumomab in conjunction with the chelator tiuxetan, to which a radioactive isotope (either yttrium-90 or indium-111) is added .


Chemical Reactions Analysis

A typical patient dose range of Ibritumomab is 777–1,110 MBq (21–30 mCi), with a maximum administered activity of 1,184 MBq (32 mCi). Ibritumomab tiuxetan is provided as a solution containing 3.2 mg of the immunoconjugate (the linker-chelator tiuxetan covalently attached to the murine antibody ibritumomab) in 2 mL of saline solution .

科学的研究の応用

Radioimmunotherapy for Non-Hodgkin's Lymphoma

Ibritumomab tiuxetan is primarily used in radioimmunotherapy (RIT) for B-cell non-Hodgkin's lymphoma (NHL). It combines an anti-CD20 monoclonal antibody with a radioactive isotope, efficiently delivering radiation directly to tumor sites while minimizing normal tissue toxicity. This approach is particularly effective in patients with relapsed or refractory low-grade, follicular NHL, and as consolidation therapy post-chemotherapy in untreated follicular NHL (Wiseman et al., 2003), (Rizzieri, 2016).

Treatment in Rituximab-Refractory Follicular NHL

Ibritumomab tiuxetan has shown significant efficacy in treating rituximab-refractory follicular NHL. It targets the same antigen as rituximab but has been successful in patients who did not respond adequately to rituximab treatment, suggesting its utility in challenging cases of follicular NHL (Witzig et al., 2002).

Dosimetry and Pharmacokinetics

The pharmacokinetics and dosimetry of ibritumomab tiuxetan have been extensively studied, indicating its safety for treating NHL with a fixed, weight-adjusted dosing schedule. These studies have helped in establishing the appropriate dosage and distribution of ibritumomab tiuxetan, ensuring its efficacy and minimizing toxicity (Wiseman et al., 2003).

Impact on Treatment Practices

The introduction of ibritumomab tiuxetan has expanded the role of nuclear medicine in cancer care. It has altered treatment practices for NHL, providing a novel approach that combines targeted immunotherapy with radiation therapy, thus offering a new therapeutic avenue for patients with B-cell NHL (Wagner et al., 2002), (Jurczak et al., 2007).

作用機序

The Fab segment of the antibody targets the CD20 epitope on B-cells, allowing the radioactive yttrium to destroy the cell via production of beta particles .

Safety and Hazards

Life-threatening reactions may occur during the injection or within 24 hours afterward. Serious and sometimes fatal infections or skin reactions may occur during treatment with ibritumomab, and up to 4 months afterward . Because 90Y is a pure β-emitter, the requisite safety precautions are not overly burdensome for health care workers or for patients and their families .

将来の方向性

Promising research is being done to utilize radioimmunotherapy earlier in the treatment algorithm for lymphoma, including as initial, consolidation, and salvage therapies . The commercial success of second-generation radiopharmaceuticals in oncology has re-ignited interest in this modality, resulting in a surge of dealmaking and increased venture financing for companies in the field .

Relevant Papers The paper “90Y-Ibritumomab Therapy in Refractory Non-Hodgkin’s Lymphoma: Observations from 111In-Ibritumomab Pretreatment Imaging” provides observations from clinical experience with 90Y-Ibritumomab in the management of NHL . Another paper “Administration Guidelines for Radioimmunotherapy of Non-Hodgkin’s Lymphoma” discusses the guidelines for the administration of 90Y-Ibritumomab tiuxetan .

特性

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQWWZBSTRGEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibritumomab
Reactant of Route 2
Ibritumomab
Reactant of Route 3
Ibritumomab
Reactant of Route 4
Ibritumomab
Reactant of Route 5
Ibritumomab
Reactant of Route 6
Ibritumomab

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。